![molecular formula C19H19NOS2 B12618952 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one CAS No. 922160-79-0](/img/structure/B12618952.png)
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dithiol-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)benzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then cyclized using a suitable oxidizing agent to yield the final dithiol-2-one compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiol-2-one moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the dithiol-2-one structure.
5-Phenyl-2H-1,3-dithiol-2-one: Contains the dithiol-2-one moiety but lacks the diethylamino group.
Uniqueness
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is unique due to the combination of the diethylamino group and the dithiol-2-one structure
Properties
CAS No. |
922160-79-0 |
|---|---|
Molecular Formula |
C19H19NOS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-5-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C19H19NOS2/c1-3-20(4-2)16-12-10-15(11-13-16)18-17(22-19(21)23-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
AFDTZMJQNQSMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


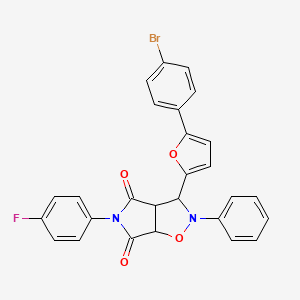
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
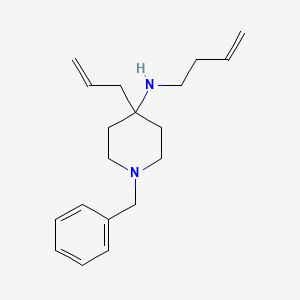
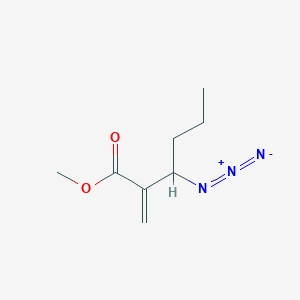
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
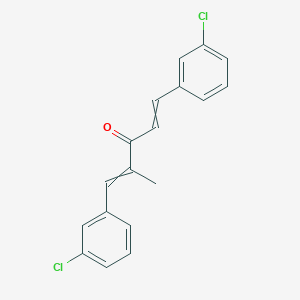
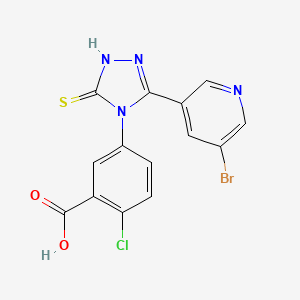
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
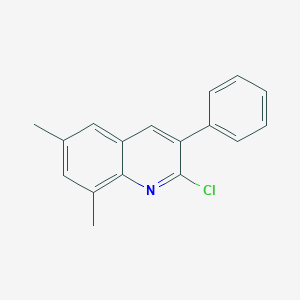
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
